molecular formula C13H22ClN3 B1377470 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride CAS No. 1432678-19-7

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride

Cat. No. B1377470
CAS RN: 1432678-19-7
M. Wt: 255.79 g/mol
InChI Key: KGOJHRNHBGBFEO-UHFFFAOYSA-N
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Description

Piperidines and piperidones are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic medicinal blocks for drug construction and their synthesis has been widespread . Piperidone analogs have been synthesized to mimic naturally occurring alkaloids and steroids, and they have been bio-assayed for their varied activity .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure-activity relationship of the piperidones has been established .


Chemical Reactions Analysis

Piperidines and piperidones undergo various intra- and intermolecular reactions leading to the formation of various derivatives . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .

Scientific Research Applications

Chemical Warfare Agent Degradation Products

Research on the degradation products of chemical warfare agents offers insights into the environmental fate and mammalian toxicity of various compounds. This area of study is crucial for understanding how chemical compounds, potentially similar to 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride, behave in the environment and their impact on health. Degradation processes such as hydrolysis, microbial degradation, and photolysis are significant for assessing environmental persistence and toxicity (Munro et al., 1999).

Carcinogen Metabolites in Tobacco and Cancer

The study of human urinary carcinogen metabolites provides critical information about the impact of tobacco on cancer. This research evaluates the utility of various assays for carcinogens and their metabolites, which can offer a framework for studying the metabolic pathways and potential health impacts of similar chemical compounds (Hecht, 2002).

Biogenic Amines in Fish

The roles of biogenic amines in fish intoxication, spoilage, and nitrosamine formation are extensively studied. Understanding the relationship between biogenic amines and their involvement in nitrosamine formation could provide insights into the safety and quality control of food products, which might be relevant for similar compounds used in food science (Bulushi et al., 2009).

Advanced Materials and Chemical Synthesis

The development and application of advanced materials, such as amine-functionalized sorbents for pollutant removal, highlight the significance of chemical innovations in addressing environmental challenges. Research in this field can shed light on the potential applications of complex amines in environmental science and technology (Ateia et al., 2019).

Future Directions

Piperidines and piperidones continue to be an area of interest in medicinal chemistry due to their wide range of biological activities and their presence in many pharmaceuticals and natural products . Future research may focus on developing new synthetic methods and exploring further biological applications of these compounds.

properties

IUPAC Name

6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-3-11-5-4-6-16(9-11)13-10(2)7-12(14)8-15-13;/h7-8,11H,3-6,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOJHRNHBGBFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C2=NC=C(C=C2C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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